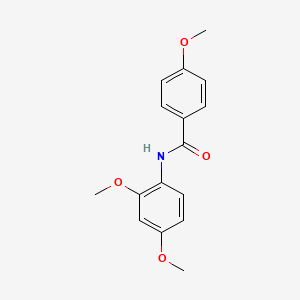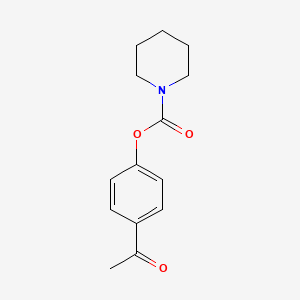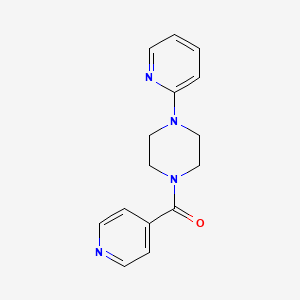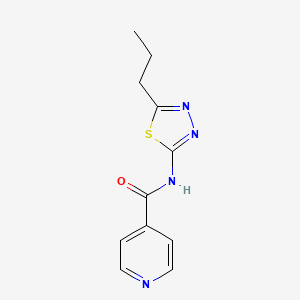
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
Overview
Description
Scientific Research Applications
Molecular Structure and Intermolecular Interactions
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, through its derivatives, plays a role in understanding molecular structures and intermolecular interactions. A study by Karabulut et al. (2014) involved the preparation and characterization of a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, to evaluate the influence of intermolecular interactions on molecular geometry. This research contributes to the field of molecular graphics and modelling, highlighting the significance of interactions like dimerization and crystal packing in determining the molecular structure (Karabulut et al., 2014).
Chemical Synthesis and Catalysis
In the realm of organic chemistry, derivatives of this compound are utilized in catalytic processes. Xiong et al. (2018) developed a [Cp*RhIII]-catalyzed annulation of N-methoxybenzamide, resulting in the production of 2-aryl quinazolin-4(3H)-one derivatives. This process demonstrates the compound's utility in facilitating regioselective ortho-C–H amidation and cyclization, contributing to the synthesis of complex organic molecules (Xiong et al., 2018).
Neuroprotection and Antioxidant Properties
A study by Hur et al. (2013) investigated the cytoprotective effects of various compounds against oxidative stress, including a derivative of this compound. This research highlights the potential of such compounds in reducing neuronal oxidative damage, indicating their significance in the field of neuroprotection and antioxidant research (Hur et al., 2013).
Drug Affinity and Selectivity
In medicinal chemistry, derivatives of this compound are studied for their drug affinity and selectivity. Perrone et al. (2000) conducted a structure-affinity relationship study on N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, focusing on its dopamine D(4) receptor affinity. This research provides insights into the modification of molecular structures to achieve desired drug-receptor interactions (Perrone et al., 2000).
Mechanism of Action
- Unlike traditional antibiotics (e.g., rifamycins), which bind to the β-subunits of RNAP, this compound interacts with the “switch region” of bacterial RNAP. This novel binding site has been identified as a potential drug target .
- The compound’s binding alters the conformation of RNAP, affecting its function and ultimately inhibiting bacterial growth .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with bacterial RNA polymerase, inhibiting its activity. The interaction occurs at the switch region of the enzyme, which is crucial for its function This inhibition can lead to the suppression of bacterial gene transcription, making this compound a potential antibacterial agent
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In bacterial cells, the compound inhibits RNA polymerase, leading to a decrease in RNA synthesis and subsequent cell death. This effect is particularly pronounced in Gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pneumoniae . In eukaryotic cells, the compound may influence cell signaling pathways, gene expression, and cellular metabolism, although specific effects on these processes have yet to be fully characterized.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the switch region of bacterial RNA polymerase. This binding inhibits the enzyme’s activity, preventing the synthesis of RNA and ultimately leading to bacterial cell death The compound’s methoxy groups may play a role in its binding affinity and specificity for the enzyme
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit antibacterial activity without significant toxic effects. At higher doses, toxic or adverse effects may be observed, including cytotoxicity and potential damage to non-target cells . Threshold effects and the compound’s therapeutic window need to be carefully determined to optimize its use in medical applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that could influence its biological activity . Effects on metabolic flux and metabolite levels are important considerations for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, affecting its localization and accumulation within cells . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is an important factor that influences its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall efficacy in biochemical reactions.
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-19-12-6-4-11(5-7-12)16(18)17-14-9-8-13(20-2)10-15(14)21-3/h4-10H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNNZKJKIZHOQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)
![1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)


![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6141416.png)

![1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)
![4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B6141424.png)
![ethyl 5-amino-1-(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B6141435.png)
![1-(4-bromophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B6141448.png)

![N,N-diethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B6141454.png)